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|A-L-fucosidase

Therapeutic antibody engineering ADC effector function Glycoprotein remodeling

α-L-Fucosidase (EC 3.2.1.51), a glycoside hydrolase catalyzing the removal of terminal α-L-fucose residues from glycoconjugates, is indispensable in glycan structural analysis, glycoprotein engineering, and biomarker discovery. However, commercial preparations of this enzyme are enzymatically heterogeneous, spanning recombinant human isoforms (e.g., FUCA1), broad-specificity native bovine kidney enzymes, and narrow-specificity almond meal (α1-3/4) isoforms.

Molecular Formula C189H218N36O29
Molecular Weight 3458 g/mol
CAS No. 9075-65-4
Cat. No. B13387236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name|A-L-fucosidase
CAS9075-65-4
Molecular FormulaC189H218N36O29
Molecular Weight3458 g/mol
Structural Identifiers
SMILESCN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N
InChIInChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56)
InChIKeyDJCUYIKKKRVJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-L-Fucosidase (CAS 9075-65-4) Procurement Guide: Why Source and Isoform Identity Dictates Experimental Outcomes


α-L-Fucosidase (EC 3.2.1.51), a glycoside hydrolase catalyzing the removal of terminal α-L-fucose residues from glycoconjugates, is indispensable in glycan structural analysis, glycoprotein engineering, and biomarker discovery [1]. However, commercial preparations of this enzyme are enzymatically heterogeneous, spanning recombinant human isoforms (e.g., FUCA1), broad-specificity native bovine kidney enzymes, and narrow-specificity almond meal (α1-3/4) isoforms. Identical CAS registration masks profound functional differences in linkage specificity, substrate size tolerance, and contaminating glycosidase profiles—parameters that directly determine the validity of analytical workflows and the reproducibility of procurement decisions .

Why Arbitrary Substitution of α-L-Fucosidase Isoforms Introduces Irreproducibility in Glycoanalytical and Bioprocessing Workflows


Generic substitution of α-L-fucosidase isoforms—e.g., replacing recombinant human FUCA1 with native bovine kidney enzyme—introduces systematic error because these enzymes differ categorically in their capacity to hydrolyze sterically constrained core α1-6-fucose on intact glycoproteins. While broad-specificity bovine kidney enzyme efficiently cleaves terminal α1-2/3/4/6 fucose on glycans, only certain recombinant human or engineered microbial isoforms can access and hydrolyze core α1-6-fucose on intact antibodies, a critical step in therapeutic IgG effector function modulation [1]. Even among linkage-breadth-identical isoforms, the presence of contaminating exoglycosidases in native preparations can confound glycan sequencing data, prohibiting inter-study comparability .

Quantitative Comparative Evidence for α-L-Fucosidase Selection: Head-to-Head Isoform Benchmarking


Core-Fucose Defucosylation of Intact IgG Antibodies: Human FUCA1 vs. Bacterial AlfC and BfFuc

In a direct head-to-head comparison using synthetic core-fucosylated N-glycopeptides and intact IgG glycoforms, recombinant human α-L-fucosidase (FUCA1) was the only enzyme capable of removing core α1-6-fucose from intact monoclonal antibodies, whereas bacterial AlfC (Lactobacillus casei) and BfFuc (Bacteroides fragilis) showed no detectable activity on these intact glycoprotein substrates [1]. FUCA1 displayed low but apparent activity on truncated Fucα1-6GlcNAc-peptide substrates as well, demonstrating unique steric tolerance not shared by the bacterial enzymes [1].

Therapeutic antibody engineering ADC effector function Glycoprotein remodeling

Linkage Specificity Breadth: Recombinant Bovine Kidney (α1-2,3,4,6) vs. Almond Meal (α1-3/4) Fucosidase

Recombinant α1-2,3,4,6 fucosidase cloned from bovine kidney and expressed in E. coli (NEB P0748) catalyzes hydrolysis of α1-2, α1-3, α1-4, and α1-6 linked fucose residues, with preferential activity toward α1-2 and α1-6 linkages; it exhibits only slight activity toward α1-3 fucose . In contrast, almond meal α-1,3/4-fucosidase (Glyko, Prozyme) is strictly specific for α1-3 and α1-4 linkages and does not cleave α1-2 or α1-6 fucose . This difference in linkage breadth dictates which glycan epitopes can be resolved in exoglycosidase sequencing arrays.

Glycan sequencing N-glycan profiling Exoglycosidase array

Purity and Exoglycosidase Contamination: Recombinant Bovine Kidney α-Fucosidase vs. Native Bovine Kidney Preparations

Recombinant α1-2,3,4,6 fucosidase (NEB P0748) is reported to have ≥95% purity by SDS-PAGE and intact ESI-MS, with no detectable endoglycosidase or other exoglycosidase contaminating activities . Native α-L-fucosidase preparations from bovine kidney (e.g., Sigma F5884) are typically ammonium sulfate suspensions containing residual β-galactosidase, β-N-acetylglucosaminidase, and α-mannosidase activities . This contamination background can produce false-positive glycan trimming signals in sequencing workflows, undermining the specificity of analytical conclusions.

Glycan analysis specificity HPLC-MS compatibility Recombinant enzyme purity

High-Value Application Scenarios for Differentiated α-L-Fucosidase Isoforms in Research and Industry


Direct Enzymatic Defucosylation of Therapeutic IgG for ADCC Enhancement

Recombinant human FUCA1 is the only commercially available α-L-fucosidase demonstrated to remove core α1-6-fucose from intact therapeutic IgG antibodies. This capability enables direct enzymatic remodeling of IgG Fc glycosylation to enhance antibody-dependent cellular cytotoxicity (ADCC) without the need for endoglycosidase pretreatment or glycoengineering of production cell lines, streamlining the development of next-generation immunotherapies [1].

Unambiguous Core-Fucose Detection in N-Glycan Profiling by MS

Recombinant bovine kidney α1-2,3,4,6 fucosidase, with its broad linkage specificity and absence of contaminating exoglycosidase activities, provides definitive identification of core α1-6-fucose on N-glycans when used in exoglycosidase sequencing arrays coupled to MALDI-TOF or LC-MS. This application is essential for biosimilar comparability studies where fucosylation status is a critical quality attribute [1].

Discrimination of Lewis Antigen Epitopes in Glycan Epitope Mapping

Almond meal α1-3/4-fucosidase is uniquely suited for selective removal of Lewis X and Lewis A fucose epitopes without affecting core α1-6-fucose, enabling differential mapping of terminal fucosylation motifs on glycoproteins and glycolipids. This specificity is critical for cancer biomarker studies where Lewis antigen expression correlates with metastasis [1].

Preparation of Fucose-Free Glycan Standards for Quantitative Glycomics

The recombinant bovine kidney α1-2,3,4,6 fucosidase, due to its high purity and broad specificity, is optimal for the exhaustive defucosylation of N-glycan libraries to generate fucose-free glycan standards used in quantitative glycomic workflows, where the absence of residual fucose is critical for accurate quantitation of other monosaccharide components [1].

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